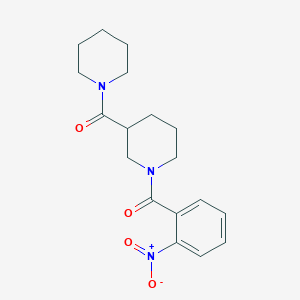
1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine, also known as NPC-15437, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which are known to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine is not fully understood, but it is believed to work by modulating the activity of certain receptors in the brain and peripheral tissues. 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has been shown to bind to the mu-opioid receptor and the delta-opioid receptor, which are involved in pain perception and addiction. 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in inflammation.
Biochemical and Physiological Effects:
1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has also been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders. Additionally, 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine in lab experiments is its low toxicity profile. This makes it a safe compound to use in animal studies and clinical trials. Additionally, 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has been shown to have a high degree of selectivity for certain receptors and enzymes, which may make it a more effective therapeutic agent. However, one limitation of using 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine. One area of research is the potential use of 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine in the treatment of drug addiction and withdrawal symptoms. Additionally, there is potential for further research on the mechanism of action of 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine, which may lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine involves a multi-step process that starts with the reaction of 1-piperidinylcarbonylpiperidine with 2-nitrobenzoyl chloride. This reaction results in the formation of the intermediate 1-(2-nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine. The intermediate is then purified and converted into the final product 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has been shown to have potential in treating drug addiction and withdrawal symptoms.
Eigenschaften
Molekularformel |
C18H23N3O4 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
[1-(2-nitrobenzoyl)piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H23N3O4/c22-17(19-10-4-1-5-11-19)14-7-6-12-20(13-14)18(23)15-8-2-3-9-16(15)21(24)25/h2-3,8-9,14H,1,4-7,10-13H2 |
InChI-Schlüssel |
CNPNEXQNDQQEHF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)
amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B229397.png)
amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B229398.png)
![1-[1-(4-Ethylbenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229400.png)
![3-[cyclopropylmethyl(propyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B229405.png)
![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229406.png)
![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B229408.png)

![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine](/img/structure/B229412.png)

![methyl 3-[(5-nitro-3-phenyl-1H-indazol-1-yl)methyl]benzoate](/img/structure/B229417.png)


![2-[1-(2-Nitrobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B229425.png)